![molecular formula C15H15N3OS B2884066 6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1207022-14-7](/img/structure/B2884066.png)
6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine
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Overview
Description
Benzo[d]thiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . The compound you mentioned seems to be a derivative of these two classes of compounds.
Synthesis Analysis
The synthesis of benzo[d]thiazoles and amines can vary widely depending on the specific compounds being synthesized . Generally, benzo[d]thiazoles can be synthesized by condensation of 2-aminobenzenethiols with carboxylic acids . Amines can be synthesized through various methods such as reduction of nitro compounds, amides, and nitriles .Molecular Structure Analysis
Benzo[d]thiazoles have a planar structure and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Amines have a trigonal pyramidal shape around the nitrogen atom .Chemical Reactions Analysis
Benzo[d]thiazoles and amines can undergo a variety of chemical reactions. For instance, benzo[d]thiazoles can participate in electrophilic substitution reactions . Amines can act as nucleophiles and bases in many reactions .Physical And Chemical Properties Analysis
Benzo[d]thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . Amines are generally polar and can participate in hydrogen bonding, influencing their solubility in water .Scientific Research Applications
Antitumor and Cytotoxic Activity
Some thiazole derivatives have been synthesized and evaluated for their antitumor and cytotoxic activities . They have shown potent effects on various human tumor cell lines, indicating their potential use in cancer therapy .
COX Inhibitory Activity
Thiazole compounds have been studied for their COX-1 inhibitory activity , which is important in the development of anti-inflammatory drugs .
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Compounds with similar structures have been found to suppress the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may affect the arachidonic acid pathway, leading to changes in the production of thromboxane, prostaglandins, and prostacyclin .
Pharmacokinetics
The compound’s ic50 values against certain cell lines have been reported , suggesting that it has some level of bioavailability.
Result of Action
The compound has shown potent activities against certain cell lines . For example, it has demonstrated inhibitory activity against the MCF-7 cell line .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-ethoxy-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-2-19-12-3-4-13-14(9-12)20-15(18-13)17-10-11-5-7-16-8-6-11/h3-9H,2,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNFHEDWULDGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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